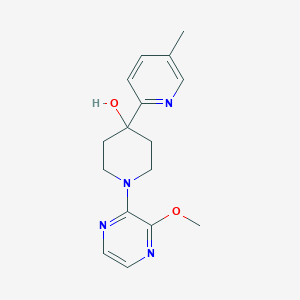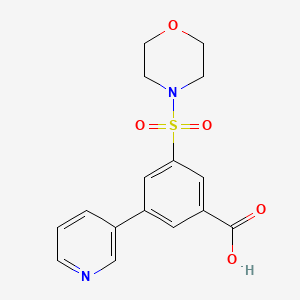
1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in drug development. MPMP belongs to the class of piperidine derivatives and has shown promising results in various scientific studies.
作用机制
The mechanism of action of 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol is not fully understood. However, it is believed to work by inhibiting the aggregation of misfolded proteins such as amyloid-beta peptides and alpha-synuclein, which are responsible for the formation of plaques and Lewy bodies, respectively. 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has also been found to activate the Nrf2-ARE signaling pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has been found to have various biochemical and physiological effects. It has been shown to inhibit the aggregation of amyloid-beta peptides and alpha-synuclein, protect dopaminergic neurons in the brain, and activate the Nrf2-ARE signaling pathway. 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has also been found to have antioxidant and anti-inflammatory properties.
实验室实验的优点和局限性
One of the advantages of 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol is its potential use in drug development for the treatment of various diseases. 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has shown promising results in various scientific studies and has the potential to be developed into a drug. However, the synthesis of 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol is a complex process that requires expertise in organic chemistry. Another limitation of 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol is that its mechanism of action is not fully understood, which makes it difficult to develop a drug based on this compound.
未来方向
There are several future directions for the research on 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol. One direction is to further investigate its mechanism of action to better understand how it works. Another direction is to optimize the synthesis method of 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol to make it more efficient and cost-effective. Additionally, further studies are needed to determine the safety and efficacy of 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol in humans. Overall, the research on 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has shown promising results and has the potential to lead to the development of new drugs for the treatment of various diseases.
合成方法
The synthesis of 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol involves a multi-step process that starts with the reaction of 2-methyl-5-pyridin-2-yl-piperidine with 3-methoxypyrazine-2-carboxylic acid. The resulting product is then reduced to obtain 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol. The synthesis of 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol is a complex process that requires expertise in organic chemistry.
科学研究应用
1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has been extensively studied for its potential use in drug development. It has shown promising results in the treatment of various diseases such as Alzheimer's, Parkinson's, and Huntington's disease. 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has been found to inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in the brain, a hallmark of Alzheimer's disease. It has also been shown to protect dopaminergic neurons in the brain, which are affected in Parkinson's disease.
属性
IUPAC Name |
1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-12-3-4-13(19-11-12)16(21)5-9-20(10-6-16)14-15(22-2)18-8-7-17-14/h3-4,7-8,11,21H,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYZUWOWFAUGLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2(CCN(CC2)C3=NC=CN=C3OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5298092.png)
![1-[(dimethylamino)sulfonyl]-N-[2-(3,4-dimethylphenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5298098.png)
![ethyl [({[(4,6-dimethylpyrimidin-2-yl)amino][(1H-1,2,4-triazol-5-ylsulfonyl)amino]methylene}amino)oxy]acetate](/img/structure/B5298108.png)
![2-(1-isopropyl-3-oxo-2-piperazinyl)-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5298116.png)
![5-fluoro-2-[1-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-2-pyrrolidinyl]-1H-benzimidazole](/img/structure/B5298122.png)
![N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5298124.png)

![3-{2-[(2-hydroxy-2-methylpropyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5298135.png)
![6-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5298140.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrrol-2-ylcarbonyl)piperidine](/img/structure/B5298145.png)
![1-[(4-ethoxy-3-nitrophenyl)sulfonyl]-5-fluoro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5298152.png)
![4,4'-(4,4'-dioxo-2,2'-dithioxo-5,5'-bi-1,3-thiazolidine-3,3'-diyl)bis[N-(2-bromophenyl)butanamide]](/img/structure/B5298160.png)
![methyl 2-methyl-6-oxo-7-[3-(trifluoromethoxy)phenyl]-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5298175.png)
![2-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-yl)-N-(2-ethylphenyl)-2-oxoacetamide](/img/structure/B5298181.png)